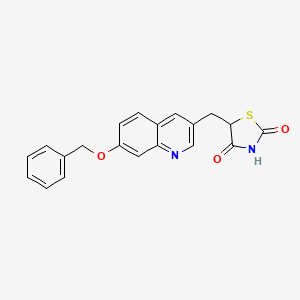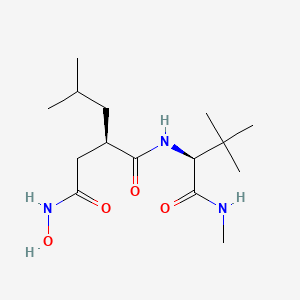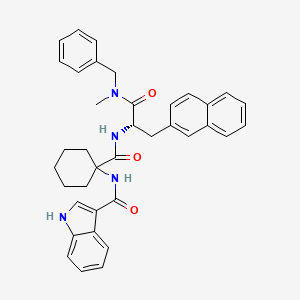
库拉定
描述
Synthesis Analysis
Kuraridine's synthesis involves intricate chemical processes. Honda et al. (2005) reported the total synthesis of (-)-kuraramine, a compound closely related to kuraridine, using samarium diiodide-promoted reductive deamination and proline derivatives (Honda, Takahashi, & Namiki, 2005). Additionally, Frigerio et al. (2010) described the first synthesis of (+)-kuraramine, a stereoisomer of kuraridine, highlighting the complexity and innovation in synthesizing these compounds (Frigerio, Haseler, & Gallagher, 2010).
Molecular Structure Analysis
The molecular structure of kuraridine is characterized by unique features typical of flavonoids. Studies on compounds such as kurarinone provide insights into the structural aspects of kuraridine. For instance, kurarinone, isolated from Sophora flavescens, possesses a lavandulyl flavanone structure, which can be inferred to have similarities with kuraridine (De Naeyer et al., 2004).
Chemical Reactions and Properties
Kuraridine and related compounds engage in various chemical reactions. For example, kurarinone and kuraridinol, structurally related to kuraridine, have shown inhibitory effects on tyrosinase, indicating the potential chemical reactivity of kuraridine (Hyun et al., 2008).
Physical Properties Analysis
The physical properties of kuraridine-like compounds have been explored through various studies. For instance, Liu et al. (2018) used UHPLC-MS/MS methods to characterize kuraridin, a compound with similarities to kuraridine, providing insights into its physical and chemical behavior in biological systems (Liu et al., 2018).
Chemical Properties Analysis
Kuraridine’s chemical properties can be understood by examining related compounds. The study by Kim et al. (2013) on kurarinone, for instance, reveals insights into the immune response modulation, which could be reflective of kuraridine's chemical properties (Kim et al., 2013).
科学研究应用
抗氧化活性
库拉定,一种来自槐花Sophora flavescens的类异戊二烯黄酮,被发现具有显著的抗氧化活性。 在一项研究中,两种新的化合物库拉醇A-B表现出强烈的ABTS抑制活性,表明它们具有作为抗氧化剂的潜力 。 其抗氧化活性通过ABTS、PTIO和DPPH方法评估 .
抗肿瘤活性
库拉定还对三种癌细胞系(HepG2、A549和MCF7)表现出显着的细胞毒性,其IC50值范围为7.50–10.55 μM 。 然而,它对正常细胞的影响很小 。 这表明库拉定可能是一种很有希望的抗肿瘤药物 .
作用机制
Target of Action
Kuraridine, a prenylated flavonol extracted from the roots of Sophora flavescens , primarily targets the cGMP specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that breaks down cGMP, a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .
Mode of Action
Kuraridine exhibits potent inhibitory activity against cGMP PDE5 . By inhibiting PDE5, Kuraridine prevents the breakdown of cGMP, leading to an increase in cGMP levels . This increase in cGMP enhances vasodilation and smooth muscle relaxation . Additionally, Kuraridine has been found to induce pronounced chloride inward currents in the absence of GABA .
Biochemical Pathways
The primary biochemical pathway affected by Kuraridine is the cGMP-PDE5 pathway . By inhibiting PDE5, Kuraridine increases the levels of cGMP, which in turn activates protein kinase G (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation .
Pharmacokinetics
It’s known that kuraridine is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of Kuraridine’s action primarily involve the relaxation of smooth muscles and vasodilation . These effects are due to the increased levels of cGMP resulting from the inhibition of PDE5 . Additionally, Kuraridine has been found to induce chloride inward currents in the absence of GABA , suggesting potential effects on neuronal signaling.
属性
IUPAC Name |
(E)-1-[2,4-dihydroxy-6-methoxy-3-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAPWPAWQGDOMN-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Kuraridine and what is its known biological activity?
A1: Kuraridine is a lavandulylated chalcone found in the Chinese crude drug Sophora flavescens, also known as Ku Shen. [, ] It exhibits antimicrobial activity against Staphylococcus aureus and Streptococcus mutans. [] Interestingly, it is also the first reported chalcone to show glycosidase inhibitory activity, specifically against beta-glucosidase with an IC50 value of 57 μM. []
Q2: How potent is Kuraridine as a glycosidase inhibitor compared to other compounds found in Sophora flavescens?
A2: While Kuraridine shows moderate activity against beta-glucosidase, other lavandulylated flavonoids isolated from Sophora flavescens, such as kushenol A, (-)-kurarinone, and sophoraflavanone G, exhibit stronger inhibitory activities against alpha-glucosidase. [, ] This suggests that the specific structure and substitutions on the flavanone backbone might be crucial for enhancing activity against specific glycosidase enzymes.
Q3: Does the presence of a lavandulyl group influence the biological activity of Kuraridine?
A3: Research suggests that the 8-lavandulyl group in the B-ring of flavonoids significantly contributes to glycosidase inhibitory activities. [] Although Kuraridine is a chalcone and not a flavonoid, it also possesses a lavandulyl group. Further studies are needed to understand the specific role of the lavandulyl group in Kuraridine's interaction with beta-glucosidase.
Q4: Are there any studies investigating the structure-activity relationship of Kuraridine and its analogs?
A4: While the provided research highlights the importance of the lavandulyl group for glycosidase inhibition, [] specific studies focusing on the structure-activity relationship of Kuraridine and its analogs are currently lacking. Investigating how modifications to the Kuraridine scaffold affect its activity, potency, and selectivity towards different glycosidases could be valuable for future drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)

![(2R)-[[4-(2,6-di-1-Pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol](/img/structure/B1243683.png)
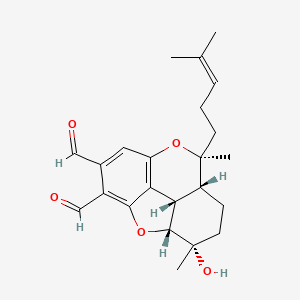
![2-(12-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)propanoic acid](/img/structure/B1243687.png)
![3-{[(2,6-Dichlorophenyl)carbamoyl]amino}-N-Hydroxy-N'-Phenyl-5-(Trifluoromethyl)benzenecarboximidamide](/img/structure/B1243688.png)
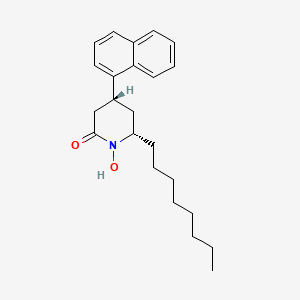
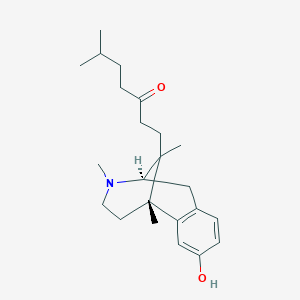
![2,6-Ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol](/img/structure/B1243693.png)
